molecular formula C24H28ClN5O4S B11252835 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11252835
M. Wt: 518.0 g/mol
InChI Key: UXGRKFNFXGQTGF-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine ring, and multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, which is then reacted with piperazine to form the piperazinyl derivative. This intermediate is further reacted with 4-methoxyphenyl-6-methylpyrimidin-4-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Molecular dynamics simulations and docking studies can provide insights into the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Chloro[5-methoxy-2-[1-[(4-methoxyphenyl)imino-N]ethyl]phenyl-C][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium
  • 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Uniqueness

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H28ClN5O4S

Molecular Weight

518.0 g/mol

IUPAC Name

2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C24H28ClN5O4S/c1-16-13-21(34-4)22(15-20(16)25)35(31,32)30-11-9-29(10-12-30)24-26-17(2)14-23(28-24)27-18-5-7-19(33-3)8-6-18/h5-8,13-15H,9-12H2,1-4H3,(H,26,27,28)

InChI Key

UXGRKFNFXGQTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)OC

Origin of Product

United States

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